Ethyl 2-amino-5-[bis(2-methylsulfonyloxyethyl)amino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-amino-5-[bis(2-methylsulfonyloxyethyl)amino]benzoate is an organic compound with the molecular formula C15H24N2O8S2. This compound is known for its unique structure, which includes an ethyl ester group, an amino group, and two methylsulfonyloxyethyl groups attached to a benzoate core. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-5-[bis(2-methylsulfonyloxyethyl)amino]benzoate typically involves the reaction of ethyl 2-amino-5-nitrobenzoate with bis(2-methylsulfonyloxyethyl)amine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow synthesis process to optimize yield and efficiency. This method allows for better control over reaction conditions, such as temperature and pressure, and can be scaled up to produce larger quantities of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-amino-5-[bis(2-methylsulfonyloxyethyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and methylsulfonyloxyethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Triethylamine in dichloromethane.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted benzoates.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-amino-5-[bis(2-methylsulfonyloxyethyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 2-amino-5-[bis(2-methylsulfonyloxyethyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The pathways involved in its mechanism of action depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate: Similar structure but with methoxyethoxy groups instead of methylsulfonyloxyethyl groups.
Ethyl 2-amino-5-nitrobenzoate: Precursor in the synthesis of Ethyl 2-amino-5-[bis(2-methylsulfonyloxyethyl)amino]benzoate.
Ethyl 2-amino-4,5-dimethoxybenzoate: Contains dimethoxy groups instead of methylsulfonyloxyethyl groups.
Uniqueness
This compound is unique due to the presence of two methylsulfonyloxyethyl groups, which impart distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in specific research applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
23721-23-5 |
---|---|
Molekularformel |
C15H24N2O8S2 |
Molekulargewicht |
424.5 g/mol |
IUPAC-Name |
ethyl 2-amino-5-[bis(2-methylsulfonyloxyethyl)amino]benzoate |
InChI |
InChI=1S/C15H24N2O8S2/c1-4-23-15(18)13-11-12(5-6-14(13)16)17(7-9-24-26(2,19)20)8-10-25-27(3,21)22/h5-6,11H,4,7-10,16H2,1-3H3 |
InChI-Schlüssel |
JGGUNESLVOCSEG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C=CC(=C1)N(CCOS(=O)(=O)C)CCOS(=O)(=O)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.